molecular formula C6H4Br2N2O B3240780 3,5-Dibromoisonicotinamide CAS No. 1446357-61-4

3,5-Dibromoisonicotinamide

Cat. No.: B3240780
CAS No.: 1446357-61-4
M. Wt: 279.92 g/mol
InChI Key: KIVKCTSADYIIGG-UHFFFAOYSA-N
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Description

3,5-Dibromoisonicotinamide: is an organic compound with the molecular formula C6H4Br2N2O and a molecular weight of 279.92 g/mol . It is a derivative of isonicotinamide, where two bromine atoms are substituted at the 3rd and 5th positions of the pyridine ring. This compound is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromoisonicotinamide typically involves the bromination of isonicotinamide. The reaction is carried out by treating isonicotinamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 3rd and 5th positions of the pyridine ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve higher yields and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromoisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: 3,5-Dibromoisonicotinamide is used as a building block in organic synthesis. Its bromine atoms make it a versatile intermediate for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on biological systems. It can be used as a ligand in the design of enzyme inhibitors or as a probe in biochemical assays .

Medicine: While not directly used as a drug, this compound serves as a precursor in the synthesis of potential therapeutic agents. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 3,5-Dibromoisonicotinamide is primarily based on its ability to interact with biological molecules through its bromine atoms and amide group. The bromine atoms can form halogen bonds with nucleophilic sites on proteins or nucleic acids, while the amide group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3,5-Dibromoisonicotinamide is unique due to the presence of two bromine atoms at specific positions on the pyridine ring. This dual substitution enhances its reactivity and allows for the formation of more complex derivatives compared to its mono-brominated counterparts .

Properties

IUPAC Name

3,5-dibromopyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N2O/c7-3-1-10-2-4(8)5(3)6(9)11/h1-2H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVKCTSADYIIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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